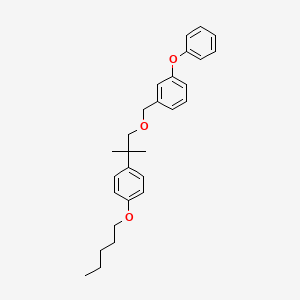
Benzene, 1-((2-(4-(pentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-((2-(4-(pentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound featuring a benzene ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-(pentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functionalization. Common synthetic routes include:
Electrophilic Aromatic Substitution:
Nucleophilic Aromatic Substitution: This method is used when the benzene ring is activated by electron-withdrawing groups, allowing nucleophiles to replace existing substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic or nucleophilic aromatic substitution reactions, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-((2-(4-(pentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- undergoes various chemical reactions, including:
Substitution: Both electrophilic and nucleophilic substitution reactions are common, depending on the nature of the substituents on the benzene ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Electrophiles: Halogens, nitronium ions.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce alkylated derivatives .
Aplicaciones Científicas De Investigación
Benzene, 1-((2-(4-(pentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-((2-(4-(pentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Benzene, 1-((2-(4-(pentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
80844-14-0 |
|---|---|
Fórmula molecular |
C28H34O3 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
1-[[2-methyl-2-(4-pentoxyphenyl)propoxy]methyl]-3-phenoxybenzene |
InChI |
InChI=1S/C28H34O3/c1-4-5-9-19-30-25-17-15-24(16-18-25)28(2,3)22-29-21-23-11-10-14-27(20-23)31-26-12-7-6-8-13-26/h6-8,10-18,20H,4-5,9,19,21-22H2,1-3H3 |
Clave InChI |
KDMPSGPMXPVHIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


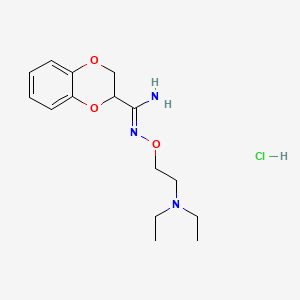
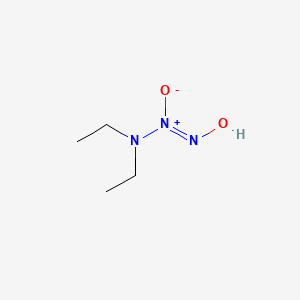
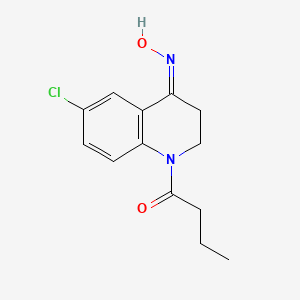
![22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12755786.png)
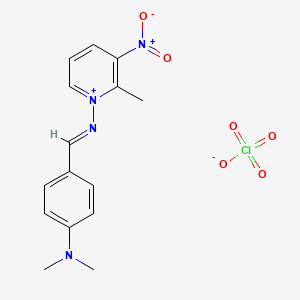
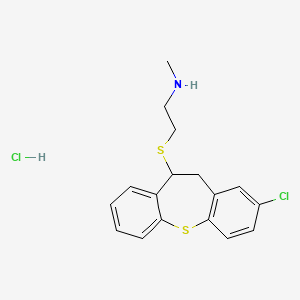
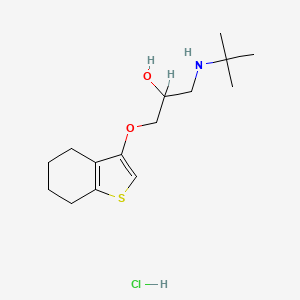
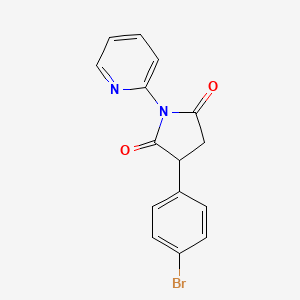
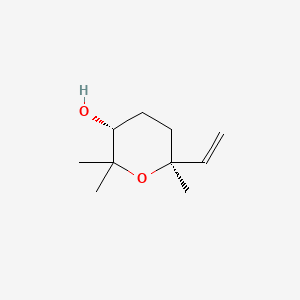
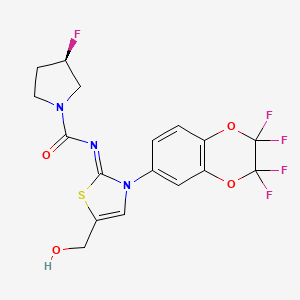
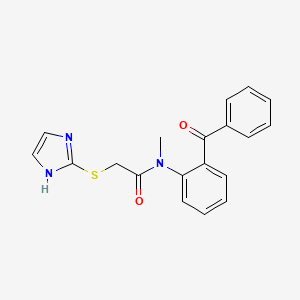
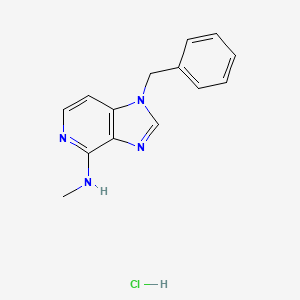
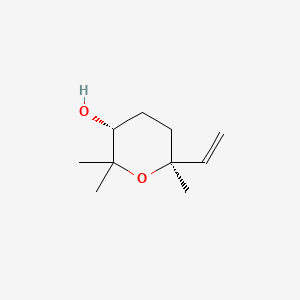
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)
